tert-butyl (4S)-5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate
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Overview
Description
Tert-butyl (4S)-5-oxo-2-azabicyclo[222]octane-2-carboxylate is a bicyclic compound that features a nitrogen atom within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (4S)-5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate typically involves the formation of the bicyclic structure through a series of chemical reactions. One common method involves the enantioselective construction of the azabicyclo scaffold, which can be achieved through various stereoselective transformations . The reaction conditions often include the use of specific catalysts and reagents to ensure the desired stereochemistry is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product in a solid form suitable for further applications .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (4S)-5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions can vary depending on the desired transformation but often include controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield a more oxidized form of the compound, while reduction may produce a more reduced form .
Scientific Research Applications
Tert-butyl (4S)-5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate has significant potential in scientific research, particularly in the fields of:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biological targets.
Medicine: Explored for its potential therapeutic applications, including as a scaffold for drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of tert-butyl (4S)-5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate: Another compound in the azabicyclo family with similar structural features.
tert-Butyl (1S,4S)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate: Shares a similar bicyclic structure but with different stereochemistry.
Uniqueness
Tert-butyl (4S)-5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C12H19NO3 |
---|---|
Molecular Weight |
225.28 g/mol |
IUPAC Name |
tert-butyl (4S)-5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate |
InChI |
InChI=1S/C12H19NO3/c1-12(2,3)16-11(15)13-7-8-4-5-9(13)6-10(8)14/h8-9H,4-7H2,1-3H3/t8-,9?/m0/s1 |
InChI Key |
AUKQEIHIPOHGHN-IENPIDJESA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2CCC1CC2=O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC1CC2=O |
Origin of Product |
United States |
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